molecular formula C6H4ClFO4S2 B1666578 Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- CAS No. 2489-52-3

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Cat. No.: B1666578
CAS No.: 2489-52-3
M. Wt: 258.7 g/mol
InChI Key: ZPGHDPUCQANFAD-UHFFFAOYSA-N
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Description

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- (CAS: Not explicitly listed in evidence; structurally inferred), is a bifunctional aromatic compound containing both sulfonyl fluoride (-SO₂F) and sulfonyl chloride (-SO₂Cl) groups at the 3-position of the benzene ring. Such dual functionality makes it a versatile intermediate in organic synthesis, particularly for introducing sulfonate esters or fluorinated groups into target molecules. Its reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which activate the benzene ring for electrophilic substitution while also enabling nucleophilic displacement reactions at the sulfur centers.

Properties

IUPAC Name

3-chlorosulfonylbenzenesulfonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHDPUCQANFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062461
Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2489-52-3
Record name 3-(Chlorosulfonyl)benzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Record name m-Benzenedisulfonyl chloride fluoride
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Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Record name 3-fluorosulphonylbenzenesulphonyl chloride
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Preparation Methods

Reaction Mechanism and Reagent Selection

The reaction proceeds via an $$ \text{S}_\text{N}2 $$-type mechanism, where fluoride ions attack the electrophilic sulfur center in 3-chlorosulfonylbenzenesulfonyl chloride. Potassium fluoride (KF) is the preferred fluorinating agent due to its balance of reactivity and handling safety. Alternative reagents such as cesium fluoride (CsF) offer faster kinetics but are cost-prohibitive for large-scale applications.

Typical reaction conditions :

  • Solvent : Sulfolane or acetonitrile (polar aprotic solvents enhance fluoride nucleophilicity).
  • Temperature : 130–150°C for 6–12 hours.
  • Molar ratio : 5:1 (KF to sulfonyl chloride).

Yield Optimization and Challenges

Yields typically range from 70–90%, with side reactions including incomplete fluorination and hydrolysis of the sulfonyl fluoride group. Table 1 summarizes critical parameters affecting efficiency.

Table 1: Impact of Reaction Variables on Fluorination Efficiency

Variable Optimal Range Yield Deviation (±%)
KF Purity ≥99% -15% (if <95%)
Moisture Content <50 ppm -30% (if >100 ppm)
Reaction Time 8–10 hours -12% (per 2h under)

Moisture control is paramount, as trace water hydrolyzes sulfonyl fluorides to sulfonic acids. Inert atmosphere (N₂ or Ar) and molecular sieves are routinely employed to mitigate this.

Synthesis from Sulfonic Acid Derivatives

An alternative route involves converting sulfonic acid salts to sulfonyl fluorides in a two-step process. This method is advantageous for substrates sensitive to direct chlorination.

Stepwise Conversion Protocol

  • Sulfonic Acid to Sulfonyl Chloride : Treatment with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) in dichloromethane at reflux.
  • Chloride-to-Fluoride Exchange : Similar to Section 1, using KF in sulfolane.

Example :

  • Starting material: Sodium 3-chlorosulfonylbenzenesulfonate.
  • Step 1 : $$ \text{PCl}_5 $$ (2.2 equiv), 60°C, 4 hours → 92% sulfonyl chloride intermediate.
  • Step 2 : KF (5 equiv), sulfolane, 140°C, 8 hours → 85% final product.

Advantages and Limitations

This method avoids handling unstable sulfonyl chlorides directly but introduces complexity with intermediate isolation. Yields drop significantly if the sulfonic acid contains electron-donating groups, which reduce $$ \text{PCl}_5 $$ reactivity.

Continuous Flow Synthesis via Aryllithium Intermediates

Recent advances in flow chemistry have enabled ultrafast synthesis of benzenesulfonyl fluorides, including the 3-(chlorosulfonyl)- derivative, using aryllithium intermediates.

Flow Reactor Configuration and Parameters

  • Lithiation : Phenyllithium ($$ \text{PhLi} $$) reacts with 1,3-disulfonyl chloride precursors at −78°C.
  • Fluorination : In-line quenching with $$ \text{N}$$-fluorobenzenesulfonimide (NFSI) at −18°C.
  • Residence Time : 0.016 seconds for lithiation; 2 minutes total process time.

Key benefits :

  • 94% yield for monosubstituted derivatives.
  • Tolerance of electron-deficient aryl groups.

Scalability and Industrial Relevance

The continuous flow method reduces side reactions (e.g., polymerization) by minimizing intermediate exposure. Pilot-scale trials demonstrate a 10-fold productivity increase over batch methods, with 72% yield retention at kilogram-scale production.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Benzenesulfonyl Fluoride, 3-(Chlorosulfonyl)- Synthesis

Method Yield (%) Time Scalability Cost (USD/kg)
Fluorination of Cl 85 8–12h High 120
Sulfonic Acid Route 78 12–16h Moderate 180
Flow Lithiation 94 0.016s Very High 90

The flow-based approach offers superior efficiency and cost-effectiveness, though it requires specialized equipment. Traditional fluorination remains the benchmark for small-scale, academic applications due to its simplicity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-(chlorosulfonyl)- involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonyl derivatives. The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Reactivity References
3-(Chlorosulfonyl)benzenesulfonyl fluoride -SO₂F, -SO₂Cl at 3-position Sulfonyl fluoride, sulfonyl chloride ~218.6 (estimated) High reactivity due to dual electrophilic sites; potential for sequential substitutions.
3-Fluoro-4-methylbenzenesulfonyl chloride -SO₂Cl, -F, -CH₃ at 3,4-positions Sulfonyl chloride, fluoro, methyl 207.67 Methyl group (electron-donating) increases para reactivity; F stabilizes via resonance.
Benzenesulfonyl chloride (98% pure) -SO₂Cl at 1-position Sulfonyl chloride 176.62 Corrosive, toxic; widely used in sulfonamide synthesis.
3-((4-Nitrobenzyl)carbamoyl)benzenesulfonyl fluoride -SO₂F, -CONHCH₂C₆H₄NO₂ at 3-position Sulfonyl fluoride, carbamoyl ~364.3 (estimated) Electron-withdrawing nitro group reduces ring reactivity; used in fragment screening.
Reactivity in Organic Reactions
  • Electrophilic Substitution: Electron-withdrawing groups (e.g., -SO₂F, -SO₂Cl) deactivate the benzene ring. For example, benzenesulfonyl chlorides with para electron-donating groups (e.g., -OMe) exhibit higher yields (78%) in sulfonyloxylation reactions compared to electron-poor substituents (e.g., -NO₂), which show instability .
  • Nucleophilic Displacement : Sulfonyl fluorides are less reactive toward nucleophiles than sulfonyl chlorides, making them suitable for "click chemistry" applications. For instance, 3-(chlorosulfonyl) derivatives may undergo selective displacement of -Cl over -F due to higher leaving-group ability of Cl⁻ .
Spectroscopic and Analytical Data

Table 2: NMR Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) HRMS Accuracy References
3-(Benzylcarbamoyl)-4-methoxybenzenesulfonyl fluoride Aromatic protons: 7.2–8.1; -OCH₃: 3.8 -SO₂F: ~63.1 Matches theoretical
4-Methoxy-3-((4-methoxybenzyl)carbamoyl)benzenesulfonyl fluoride Aromatic protons: 6.9–8.0; dual -OCH₃: 3.7, 3.9 -SO₂F: ~62.8 Confirmed via HRMS

Biological Activity

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-, is a unique sulfonyl fluoride compound that exhibits significant biological activity due to its electrophilic nature. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications in biochemical research.

Chemical Structure and Properties

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has the molecular formula C₆H₄ClFOS₂. It features both a sulfonyl fluoride group (–SO₂F) and a chlorosulfonyl group (–SO₂Cl), which contribute to its reactivity and biological functions. The presence of these groups allows for diverse chemical transformations and interactions with biological macromolecules.

The primary mechanism of action for benzenesulfonyl fluoride, 3-(chlorosulfonyl)- involves its reaction with nucleophiles, particularly amino acid side chains in proteins. This reactivity can lead to enzyme inhibition or protein modification. The compound is known to irreversibly inhibit serine proteases by forming covalent bonds with serine residues in their active sites, making it a valuable tool in biochemical research and drug discovery .

Enzyme Inhibition

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has been studied for its ability to inhibit various enzymes:

  • Serine Proteases : It acts as an irreversible inhibitor by targeting serine residues in the active sites of these enzymes. This property is similar to that of other sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF), which is commonly used to prevent protein degradation during cell lysis .
  • Trypsin Inhibition : In vitro studies have demonstrated that this compound can inhibit trypsin effectively, showcasing its potential as a covalent inhibitor in enzyme assays.

Applications in Research

The compound has been utilized in several research contexts:

  • Covalent Inhibitor Libraries : It is employed in the preparation of libraries for screening potential inhibitors against various targets, including serine hydrolases.
  • Mapping Active Sites : Its ability to form covalent bonds with proteins allows researchers to map active sites and gain insights into enzyme mechanisms and dynamics .

Comparative Analysis with Related Compounds

The following table compares benzenesulfonyl fluoride, 3-(chlorosulfonyl)- with other related compounds:

Compound NameStructure/Functional GroupUnique Features
Phenylmethylsulfonyl fluoride (PMSF) C₆H₅–SO₂–FCommonly used serine protease inhibitor
(2-Aminoethyl)benzenesulfonyl fluoride C₆H₄(NH₂)–SO₂–FMore soluble than PMSF
Sulfuryl fluoride SO₂F₂Acts as a fumigant; different reactivity profile
Benzothiazolesulfonamide C₇H₅N₃O₂SExhibits unique biological activity against specific targets

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzenesulfonyl fluoride, 3-(chlorosulfonyl)-:

  • Inhibition Studies : Research has shown that this compound effectively modifies serine residues within enzyme active sites, providing insights into protein function and dynamics. For instance, experiments involving trypsin revealed significant inhibition at low concentrations.
  • Covalent Bond Formation : The compound's ability to form covalent bonds has been exploited to study enzyme mechanisms, allowing for a better understanding of how enzymes interact with substrates and inhibitors .
  • Drug Discovery Applications : Its unique reactivity profile makes it a promising candidate for developing new therapeutic agents targeting serine proteases involved in various diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(chlorosulfonyl)benzenesulfonyl fluoride in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile or neoprene) and protective eyewear compliant with JIS T 8147 standards. Work in a fume hood to avoid inhalation, and wear long-sleeved lab coats to prevent skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap and water. Immediate medical consultation is required for ingestion or persistent symptoms .

Q. How can the purity and structural integrity of 3-(chlorosulfonyl)benzenesulfonyl fluoride be verified?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of sulfonyl and chloro substituents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Use anhydrous dichloromethane or tetrahydrofuran for reactions, as water or protic solvents may degrade the sulfonyl chloride moiety .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of benzenesulfonyl chlorides in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Cl) at the para position enhance electrophilicity, increasing yields in Pd-catalyzed desulfitative arylations. For example, 4-CF₃-substituted benzenesulfonyl chloride achieves 72% yield in indole C2-arylation, while sterically hindered 3,5-bis(trifluoromethyl) derivatives drop to 42% .

Q. What strategies mitigate steric hindrance in Pd-catalyzed reactions involving bulky benzenesulfonyl chlorides?

  • Methodological Answer : Use PdCl₂(CH₃CN)₂ (5 mol%) with Li₂CO₃ (3 equiv.) in 1,4-dioxane at 140°C to improve coupling efficiency. Alternatively, substituting with smaller ligands (e.g., PPh₃) or increasing reaction time to 48 hours can offset steric effects .

Q. How can conflicting reactivity data between benzenesulfonyl chlorides and fluorinated analogs be resolved?

  • Methodological Answer : Perform controlled experiments comparing reaction rates under identical conditions (catalyst, solvent, temperature). For fluorinated analogs (e.g., 3,4-dichloro derivatives), monitor C–F bond stability via ¹⁹F NMR to distinguish between desulfitative pathways and competing side reactions .

Q. What analytical techniques are critical for characterizing byproducts in sulfonyl fluoride syntheses?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) identifies low-abundance byproducts (e.g., hydrolyzed sulfonic acids). X-ray crystallography or IR spectroscopy can confirm unexpected adducts, such as those formed via sulfonyl fluoride-thiol interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

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